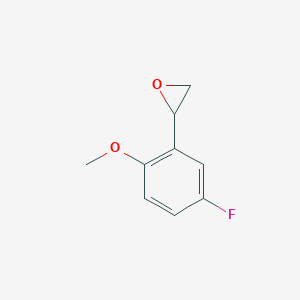

2-(5-Fluoro-2-methoxyphenyl)oxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-fluoro-2-methoxyphenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-11-8-3-2-6(10)4-7(8)9-5-12-9/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRNCTGIUAGBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226365-05-4 | |

| Record name | 2-(5-fluoro-2-methoxyphenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Note: Protocol for Ring-Opening of 2-(5-Fluoro-2-methoxyphenyl)oxirane with Amines

Abstract & Strategic Overview

The aminolysis of styrene oxide derivatives is a cornerstone reaction in the synthesis of

Unlike simple styrene oxides, Substrate-1 presents a unique regiochemical challenge. The 2-methoxy group introduces significant steric bulk proximal to the benzylic (

This application note provides two validated protocols:

-

Protocol A (Thermal/Solvolytic): A robust, metal-free method favoring thermodynamic control and terminal attack.

-

Protocol B (Lewis-Acid Catalyzed): A rapid, mild method using Lithium Perchlorate (

) to activate the epoxide for difficult amines.

Mechanistic & Regiochemical Considerations

Understanding the competition between electronic and steric factors is critical for controlling this reaction.

-

Path A (Benzylic Attack): Typically favored by electronic stabilization of the developing positive charge at the benzylic position. However, in Substrate-1 , the ortho-methoxy group sterically hinders the approach of the nucleophile.

-

Path B (Terminal Attack): Favored by steric accessibility. For Substrate-1 , this is the dominant pathway, yielding the

-amino alcohol (primary alcohol).

Diagram 1: Reaction Mechanism and Regioselectivity

The following diagram illustrates the competing pathways and the steric influence of the ortho-substituent.

Caption: Mechanistic pathway showing the preference for terminal attack (Path B) due to the steric hindrance of the ortho-methoxy group on the substrate.

Experimental Protocols

Pre-Requisite: Material Preparation[1]

-

Substrate-1: Ensure purity >98% by HPLC. Epoxides degrade upon moisture exposure; store under argon at 4°C.

-

Amines: Distill liquid amines prior to use to remove oxidation products.

-

Solvents: Use anhydrous Ethanol (EtOH) or Acetonitrile (MeCN).

Protocol A: Thermal Solvolytic Ring Opening (Standard)

Best for: Primary aliphatic amines, scale-up, and cost-sensitive workflows.

Rationale: Protic solvents like ethanol assist in the ring-opening via hydrogen bonding to the epoxide oxygen, facilitating nucleophilic attack without external catalysts.

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Substrate-1 (1.0 equiv) dissolved in Ethanol (5 mL per mmol).

-

Amine Addition: Add the amine (1.2 – 1.5 equiv).

-

Note: Use a slight excess to prevent oligomerization (reaction of the product amine with remaining epoxide).

-

-

Reaction: Heat the mixture to reflux (78°C) for 4–12 hours.

-

Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM). The epoxide spot (high

) should disappear.

-

-

Workup:

-

Cool to room temperature.[1]

-

Concentrate under reduced pressure to remove solvent and excess volatile amine.

-

Optional: If the amine is non-volatile, dissolve residue in EtOAc, wash with water and brine, dry over

.

-

-

Purification: Recrystallization from Hexane/EtOAc or Flash Chromatography (DCM/MeOH gradient).

Protocol B: Catalyzed Ring Opening (Accelerated)

Best for: Sterically hindered amines, anilines, or temperature-sensitive substrates.

Rationale: Lithium ions (

-

Catalyst Prep: Prepare a 5.0 M solution of

in Diethyl Ether or use solid -

Setup: Flame-dried flask under Argon atmosphere.

-

Charging: Dissolve Substrate-1 (1.0 equiv) in Acetonitrile (MeCN) (2 mL per mmol).

-

Activation: Add

(0.5 equiv). Stir for 10 minutes at RT. -

Reaction: Add the amine (1.1 equiv) dropwise. Stir at Room Temperature for 2–6 hours.

-

Quench: Add water (10 mL) to quench the Lewis acid coordination.

-

Extraction: Extract with Dichloromethane (

mL). -

Purification: Silica gel chromatography.

Analytical Validation & Data Interpretation

Distinguishing between the

| Feature | ||

| Structure | Primary Alcohol / Secondary Amine | Secondary Alcohol / Secondary Amine |

| Multiplet at | Doublet/Multiplet at | |

| MS Fragmentation | Loss of | Loss of |

Workflow Diagram: From Synthesis to Validation

Caption: Operational workflow for the synthesis and validation of the amino-alcohol product.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Amine nucleophilicity is too low (e.g., anilines). | Switch to Protocol B (Lewis Acid) or use microwave irradiation (100°C, 30 min). |

| Polymerization | Homopolymerization of epoxide. | Ensure Amine is in excess (1.5 equiv). Add amine before heating. |

| Regioisomer Mix | High temperature promoting | Lower temperature to RT (Protocol B). Use non-polar solvents (Toluene) to disfavor carbocation formation. |

| Product Oiling | Residual solvent or hydrogen bonding. | Triturate with cold diethyl ether/pentane to induce crystallization. |

References

-

Shivani, P. B., et al. (2007).[2] "Zinc(II) perchlorate hexahydrate catalyzed opening of epoxides by amines." Journal of Organic Chemistry. Grounding: Establishes the efficacy of metal perchlorates/triflates in epoxide aminolysis.

-

Chakraborti, A. K., et al. (2004).[2] "Regioselective ring opening of styrene oxides with amines." Organic & Biomolecular Chemistry. Grounding: Defines the steric vs. electronic control in styrene oxide systems.[3]

-

Cepanec, I., et al. (2003).[2] "Calcium trifluoromethanesulfonate-catalyzed aminolysis of epoxides." Tetrahedron. Grounding: Provides alternative Lewis Acid conditions for sensitive substrates.

- Clayden, J., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Grounding: Foundational text for SN2 mechanisms and epoxide ring strain.

Sources

Troubleshooting & Optimization

Introduction: Understanding the Dual Reactivity of 5-Fluoro-2-methoxystyrene Oxide

Answering the user's request.## Technical Support Center: 5-Fluoro-2-methoxystyrene Oxide

A Guide for Researchers on Preventing Unwanted Polymerization

Welcome, researchers. This guide is designed to provide you with the in-depth technical knowledge and practical troubleshooting strategies required to handle 5-fluoro-2-methoxystyrene oxide effectively. This monomer is a valuable building block, but its unique bifunctional nature—possessing both a reactive styrene vinyl group and a strained epoxide ring—makes it susceptible to two distinct and competing polymerization pathways. Understanding these pathways is the first and most critical step in preventing unwanted sample degradation, ensuring experimental reproducibility, and safeguarding your research outcomes.

The styrene moiety is prone to free-radical polymerization , a chain reaction often initiated by heat, UV light, or radical initiators.[1][2] The epoxide ring, on the other hand, is susceptible to ring-opening polymerization , which is readily catalyzed by trace amounts of acidic or basic impurities.[3][4] This dual reactivity requires a multi-faceted approach to storage, handling, and experimental design. This support center will address the most common issues encountered in the lab and provide scientifically-grounded solutions.

Frequently Asked Questions (FAQs)

Q1: I just received my 5-fluoro-2-methoxystyrene oxide, but it appears viscous/has solidified. What happened?

This is the most common sign of unintended polymerization. The increase in viscosity, leading to a gel or solid, indicates that the individual monomer units have started linking together to form oligomers or polymers. This is irreversible and is caused by exposure to one or more triggers, such as elevated temperatures during shipping, exposure to light, or contamination.[5][6]

Q2: What are the primary chemical pathways that cause this polymerization?

As introduced, there are two main culprits. It is essential to understand both to implement effective preventative measures.

-

Free-Radical Polymerization: This pathway affects the vinyl group (-CH=CH2) of the styrene core. It proceeds via a classic chain-reaction mechanism (initiation, propagation, termination) and is typically triggered by:

-

Thermal Energy: Styrene and its derivatives can self-initiate polymerization at elevated temperatures (e.g., >100 °C), but even prolonged storage at ambient temperature can be problematic.[5]

-

UV Light: Light provides the energy to generate initial radical species.

-

Radical Initiators: Contamination from sources like peroxides (which can form in certain solvents like ether or THF) or other radical-generating species can initiate the process.[1]

-

-

Ring-Opening Polymerization: This pathway involves the cleavage of the three-membered epoxide ring. The high strain in this ring makes it highly susceptible to attack.[4][7]

-

Acid-Catalyzed: Trace acidic impurities (e.g., from glassware not properly neutralized, acidic stabilizers in solvents, or atmospheric CO2 in the presence of moisture) can protonate the epoxide oxygen, making the ring highly electrophilic and vulnerable to nucleophilic attack by another monomer molecule.[4][8] This is often a very rapid, cationic polymerization process.[9]

-

Base-Catalyzed: Strong bases can also initiate ring-opening through an anionic mechanism, where a nucleophile directly attacks one of the ring carbons.[10][11]

-

The following diagram illustrates these two competing degradation pathways.

Q3: What are the definitive best practices for storing this monomer to ensure maximum shelf-life?

Proper storage is your primary defense. The goal is to mitigate all potential triggers.

-

Temperature: Store at 2-8°C (refrigerated). Avoid freezing, as this can cause moisture from the air to condense upon opening, potentially introducing water that can lead to acid formation.[12]

-

Light: Always store in an amber glass bottle to protect from UV light.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This prevents oxygen from participating in potential side reactions and keeps atmospheric moisture out.

-

Inhibitor: Ensure the monomer contains an appropriate radical inhibitor. For long-term storage, check the inhibitor concentration periodically (see Q4).

-

Separation: Store away from acids, bases, and oxidizing agents.[6][13]

Q4: My application is sensitive to inhibitors. What are my options, and how do I manage them?

Inhibitors are crucial for preventing radical polymerization. Choosing the right one and knowing how to remove it are key skills.

| Inhibitor Name | Abbreviation | Typical Conc. (ppm) | Mechanism & Notes |

| 4-tert-Butylcatechol | TBC | 10-50 | A traditional phenolic inhibitor. Requires oxygen to function effectively as a scavenger. Easily removed with a basic wash (e.g., dilute NaOH solution).[5][14] |

| Butylated Hydroxytoluene | BHT | 100-200 | A phenolic inhibitor similar to TBC. Effective and common, but also requires oxygen for optimal performance.[5][15] |

| 4-Hydroxy-TEMPO | 4-OH-TEMPO | 10-100 | A stable nitroxide radical. Scavenges growing polymer radicals directly and does not require oxygen. Highly effective but can be more challenging to remove.[5][15] |

Choosing an Inhibitor: For general storage, TBC is standard.[14] For oxygen-free applications or if you require maximum stability, 4-Hydroxy-TEMPO is an excellent choice.[15]

Removing Inhibitors: If your experiment cannot tolerate an inhibitor, it must be removed immediately before use. The most common method is to pass the monomer through a small column of activated basic alumina. See the detailed protocol below. Never store the uninhibited monomer for more than a few hours.

Q5: My material is slightly viscous. Can I purify it for use?

If the material is only slightly more viscous than expected and not a solid gel, you may be able to salvage it by removing the oligomers.

Recommended Method: Column Chromatography. A flash column using silica gel is the safest method. The non-polar monomer will elute before the more polar oligomers/polymers.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate or dichloromethane.

-

Post-Purification: Immediately add a radical inhibitor (e.g., BHT or 4-OH-TEMPO) to the fractions containing the pure monomer. Evaporate the solvent under reduced pressure at low temperature (<30°C).

Caution on Distillation: While distillation is a common purification technique for monomers, it is highly discouraged for styrene derivatives without specialized equipment and expertise. Heating the monomer, especially if it contains polymeric material, can lead to rapid, uncontrolled thermal polymerization, which is an explosion hazard.[5][6]

Troubleshooting Guide

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Monomer is solid upon receipt or after storage. | 1. Severe thermal stress during shipping. 2. Depletion of radical inhibitor. 3. Gross contamination with an acid or base. | The material is likely unusable. Contact your supplier. For future orders, request cold-chain shipping and confirm inhibitor type/concentration. |

| Reaction mixture becomes viscous unexpectedly. | 1. Inhibitor was removed but not used promptly. 2. A reagent or solvent contained acidic/basic impurities. 3. Reaction temperature is too high. | 1. For radical polymerization, add an inhibitor like 4-OH-TEMPO to quench the reaction if compatible. 2. Ensure all solvents are purified and dried. Use base-washed or silanized glassware for sensitive reactions. 3. Lower the reaction temperature. |

| Inconsistent results between experimental runs. | 1. Variable amounts of polymer in the starting material. 2. Inhibitor was not removed, and it is interfering with the reaction. | 1. Purify the monomer using the recommended column chromatography protocol before each use. 2. If the inhibitor must be removed, do so consistently using the alumina column protocol immediately before starting the reaction. |

Detailed Experimental Protocols

Protocol 1: Removal of TBC Inhibitor Prior to Use

This protocol is for researchers whose experimental systems are sensitive to phenolic inhibitors.

Materials:

-

5-fluoro-2-methoxystyrene oxide containing TBC

-

Activated basic alumina

-

Anhydrous dichloromethane (or other suitable solvent)

-

Small glass column or disposable syringe with a frit

-

Round bottom flask for collection, cooled in an ice bath

-

Fresh radical inhibitor (e.g., BHT or 4-OH-TEMPO)

Procedure:

-

Prepare the Column: Pack a small glass column with a plug of glass wool, followed by a 5-10 cm layer of activated basic alumina.

-

Equilibrate: Pass 2-3 column volumes of anhydrous solvent through the alumina to wash and equilibrate it.

-

Load Monomer: Carefully add the inhibited monomer to the top of the column.

-

Elute: Elute the monomer using the anhydrous solvent, collecting the purified, inhibitor-free monomer in the chilled round bottom flask. The pink/brown TBC will remain adsorbed on the alumina at the top of the column.

-

Re-inhibit (CRITICAL): Immediately add the desired concentration of a fresh inhibitor (e.g., 100 ppm BHT) to the purified monomer if it is not being used within the hour.

-

Use Immediately: Proceed with your experiment using the freshly purified monomer as quickly as possible.

The following workflow diagram outlines the logic for handling and preparing the monomer for an experiment.

References

-

Boodhoo, K. V. K., & Jachuck, R. J. (2000). Process intensification: spinning disc reactor for styrene polymerisation. Applied Thermal Engineering, 20(11), 1127–1146. Link

-

Wang, J. S., & Matyjaszewski, K. (1995). Controlled/"Living" Radical Polymerization. Atom Transfer Radical Polymerization in the Presence of Transition-Metal Complexes. Journal of the American Chemical Society, 117(20), 5614–5615. Link

-

Zhang, Y., et al. (2023). Controlled Ring-Opening Polymerization of Epoxides Catalyzed by Metal-Free Phosphazenium Salts (P5+): Using Carboxylic Acid as an Initiator to Prepare Esterified Polyethers. ACS Applied Polymer Materials. Link

-

Ghanbari, M., et al. (2019). A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. Industrial & Engineering Chemistry Research, 58(43), 19857-19866. Link

-

Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643–5648. Link

-

Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from Wikipedia. Link

-

Lalevée, J., et al. (2007). Inhibition of Styrene Polymerization by β-Nitrostyrene. A Novel Inhibition Mechanism. Macromolecules, 40(23), 8527–8530. Link

-

Veolia Water Technologies & Solutions. (n.d.). Styrene Polymerization & Corrosion Control. Retrieved from Veolia. Link

-

Blanco, I., & Cicala, G. (2022). Synthesis of Polystyrene by Free Radical Polymerization and Its Characterisation. International Journal of Creative Research Thoughts (IJCRT). Link

-

MDPI. (2025). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Polymers. Link

-

Singh, A. P., & Abhilash, A. S. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 519. Link

-

Bocsci. (n.d.). Styrene Oxide, CAS 96-09-3, Properties, Synthesis, and Applications. Retrieved from Bocsci.

-

Santa Cruz Biotechnology, Inc. (n.d.). (S)-(-)-Styrene oxide Safety Data Sheet. Retrieved from Santa Cruz Biotechnology. Link

-

Ehn, M., et al. (2014). Acid-Catalyzed Reactions of Epoxides for Atmospheric Nanoparticle Growth. ResearchGate. Link

-

ANRES. (2024). Use of different epoxide ring openers and volumes of epoxidized palm oil to modify palm oil into biopolyol. Agriculture and Natural Resources. Link

-

JoVE. (2023). Acid-Catalyzed Ring-Opening of Epoxides. Retrieved from JoVE. Link

-

Grobelny, Z., et al. (2017). Ring opening polymerization of styrene oxide initiated with potassium alkoxides and hydroxyalkoxides activated by 18-crown-6: determination of mechanism and preparation of new polyether-polyols. Polymer Bulletin, 74, 4649–4665. Link

-

Google Patents. (1983). US4369096A - Process for the purification of epoxides. Link

-

Royal Society of Chemistry. (2024). A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. Green Chemistry. Link

-

Echemi. (n.d.). Styrene oxide SDS, 96-09-3 Safety Data Sheets. Retrieved from Echemi. Link

-

Belaroui, F., et al. (2021). Synthesis of Propylene Oxide - Styrene Copolymers. Journal of Chemical Health Risks. Link

-

American Chemical Society. (2022). Catalytic Ring-Opening Copolymerization of Fatty Acid Epoxides. Macromolecules. Link

-

Frontiers. (2024). Functionalization of graphene oxide via epoxide groups: a comprehensive review of synthetic routes and challenges. Frontiers in Chemistry. Link

-

CDN. (n.d.). Lab 4: Cationic Polymerization of Styrene. Link

-

New Jersey Department of Health. (n.d.). Styrene Oxide - Hazardous Substance Fact Sheet. Link

-

American Chemical Society. (2021). Simple and Effective Approach to Prepare an Epoxy-Functionalized Polymer and Its Application for an Electrochemical Immunosensor. ACS Omega. Link

-

ResearchGate. (n.d.). Cationic polymerization of styrene. Effect of initiator concentration.... Link

-

Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Link

-

ResearchGate. (2025). Dispersity-controlled ring-opening polymerization of epoxide. Link

-

MDPI. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Polymers. Link

-

ResearchGate. (2025). Study of thermal degradation of plasticized poly (4- ethoxystyrene) in solution and solid films. Link

-

National Center for Biotechnology Information. (n.d.). Functionalization of iron oxide nanoparticles with a versatile epoxy amine linker. PMC. Link

-

Organic Chemistry Portal. (n.d.). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Link

-

Frontiers. (2021). Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Frontiers in Chemistry. Link

-

Echemi. (2025). Ring-Opening Reactions of Epoxides: A Comprehensive Guide. Link

-

ResearchGate. (n.d.). Effects of o -Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. Link

-

ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. Link

-

PureSynth. (n.d.). 5-Fluoro-2-Methoxybenzonitrile 98.0%(GC). Link

-

National Center for Biotechnology Information. (n.d.). Syndiospecific polymerization of styrene with half-titanocene catalysts containing fluorinated phenoxy ligands. PMC. Link

-

American Chemical Society. (n.d.). Polymerization of Styrene with Peroxide Initiator Ionically Bound to High Surface Area Mica. Macromolecules. Link

-

PubChem. (n.d.). 5-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Link

-

American Chemical Society. (2024). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Macromolecules. Link

-

ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. Link

-

Sigma-Aldrich. (n.d.). 5-Fluoro-2-methoxybenzoic acid 97%. Link

-

MDPI. (n.d.). Thermal Stabilization Activities of Metal Oxide γ-Irradiated Styrene–Isoprene–Styrene Nanocomposites. Polymers. Link

-

ChemicalBook. (n.d.). 2-METHOXYSTYRENE. Link

-

Springer. (1998). Effect of Metal Oxides on the Thermal Degradation of High Impact Polystyrene. Journal of Thermal Analysis and Calorimetry. Link

-

Santa Cruz Biotechnology, Inc. (n.d.). 5-Fluoro-2-methoxytoluene. Link

Sources

- 1. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]

- 2. ijcrt.org [ijcrt.org]

- 3. Styrene Oxide,CAS 96-09-3,Properties, Synthesis, and Applications [tongfeng-chem.com]

- 4. Video: Acid-Catalyzed Ring-Opening of Epoxides [jove.com]

- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. anres.kasetsart.org [anres.kasetsart.org]

- 8. researchgate.net [researchgate.net]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. echemi.com [echemi.com]

- 12. nj.gov [nj.gov]

- 13. echemi.com [echemi.com]

- 14. plasticseurope.org [plasticseurope.org]

- 15. mdpi.com [mdpi.com]

Technical Support Center: Hydrolysis of 2-(5-Fluoro-2-methoxyphenyl)oxirane

Executive Summary

This guide addresses the hydrolysis of 2-(5-Fluoro-2-methoxyphenyl)oxirane (a substituted styrene oxide derivative) to its corresponding vicinal diol.[1]

Critical Chemical Insight: This substrate presents a specific challenge compared to unsubstituted styrene oxide. The ortho-methoxy group is an electron-donating group (EDG) capable of stabilizing the benzylic carbocation intermediate.[1] In acidic conditions, this significantly increases the rate of Meinwald rearrangement (yielding an aldehyde/ketone) over the desired hydrolysis (yielding the diol).

Therefore, standard acid-catalyzed protocols often result in low yields due to competitive rearrangement and polymerization.[1] This guide prioritizes Base-Catalyzed and Enzymatic protocols to maximize diol yield.

Part 1: Diagnostic & Decision Matrix

Before altering your protocol, identify your primary failure mode using the flowchart below.

Figure 1: Diagnostic workflow for identifying the root cause of yield loss during epoxide hydrolysis.[1]

Part 2: Chemical Hydrolysis (Base-Catalyzed)

Context: Acid hydrolysis is risky for this substrate due to the ortho-methoxy stabilization of the benzylic carbocation, which promotes rearrangement to the aldehyde. Base catalysis attacks the less substituted carbon (sterically driven) and avoids the carbocation intermediate, preserving the diol structure.

FAQ: Chemical Protocol Optimization

Q: I am using H2SO4 but getting <40% yield. Why? A: The 2-methoxy group stabilizes the positive charge at the benzylic position. Under acidic conditions, this favors a hydride shift (Meinwald rearrangement) to form 2-(5-fluoro-2-methoxyphenyl)acetaldehyde rather than water attacking to form the diol.[1] Switch to basic conditions.

Q: The reaction is extremely slow in NaOH/Water. How do I fix this?

A: Your substrate is highly lipophilic.[1] Hydroxide ions (

-

Solution A (Homogeneous): Use a 1:1 mixture of THF/Water or Dioxane/Water to solubilize the epoxide.

-

Solution B (Heterogeneous): Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) (5 mol%) in a Toluene/Water biphasic system.[1]

Optimized Protocol: Base-Assisted Hydrolysis

-

Dissolution: Dissolve 10 mmol of 2-(5-Fluoro-2-methoxyphenyl)oxirane in 20 mL THF (tetrahydrofuran).

-

Activation: Add 20 mL of 1.0 M NaOH (aq).

-

Note: If phase separation occurs, increase THF ratio or add 5 mol% TBAB.

-

-

Reaction: Heat to 60°C with vigorous stirring for 4-6 hours.

-

Monitoring: Monitor consumption of epoxide by TLC (Hexane:EtOAc 4:1). Look for the disappearance of the high Rf spot.

-

Workup:

Part 3: Enzymatic Hydrolysis (Biocatalysis)

Context: For pharmaceutical applications requiring high enantiomeric excess (ee%), chemical hydrolysis is insufficient as it yields a racemate. Epoxide Hydrolases (EHs) offer mild conditions (pH 7-8) and high regioselectivity.[1]

FAQ: Biocatalytic Optimization

Q: Which enzyme should I screen for this styrene oxide derivative? A: Styrene oxide analogs are classic substrates for Microsomal Epoxide Hydrolase (mEH) or bacterial EHs from Agrobacterium radiobacter (EchA) or Sphingomonas sp..[1]

-

Recommendation: Screen a kit containing EchA variants. These are known to handle bulky ortho-substituents better than mammalian EHs.[1]

Q: How do I solve solubility issues in enzymatic systems? A: Enzymes denature in high concentrations of THF.

-

Strategy: Use a "Surfactant-Assisted" system. Add 2-5% Tween-20 or Triton X-100 .[1] This creates micelles that solubilize the lipophilic epoxide while protecting the enzyme.

Comparative Data: Catalyst Performance

| Catalyst System | Yield (Diol) | Side Product (Aldehyde) | Enantiomeric Excess (ee%) | Notes |

| H2SO4 (0.1 M) | 35% | High (55%) | 0% (Racemic) | Not Recommended. High rearrangement.[1] |

| NaOH (1.0 M) + THF | 88% | < 5% | 0% (Racemic) | Robust, scalable, cheap. |

| Epoxide Hydrolase (EchA) | 45%* | < 1% | > 95% | Max theoretical yield is 50% for Kinetic Resolution. |

Part 4: Mechanism & Pathway Visualization

Understanding the competition between pathways is vital for control.

Figure 2: Mechanistic divergence.[1] Acid promotes carbocation formation stabilized by the methoxy group, leading to rearrangement. Base forces direct hydrolysis.[1]

Part 5: Isolation & Purification

Issue: The product is a diol (polar) but carries a lipophilic fluorinated aromatic ring. It may act as a surfactant, causing emulsions.

Protocol:

-

Salting Out: Saturate the aqueous phase with NaCl before extraction. This pushes the organic diol into the organic solvent (Ethyl Acetate).

-

Drying: Do not skip the drying step (MgSO4 or Na2SO4). Traces of water/base can catalyze retro-aldol or degradation during rotary evaporation.[1]

-

Crystallization: If the oil is viscous and refuses to crystallize, triturate with cold Pentane or Heptane to remove unreacted epoxide, then scratch the flask to induce nucleation of the diol.

References

-

Mechanism of Acid Hydrolysis: Pritchard, J. G., & Long, F. A. (1956). Kinetics and Mechanism of the Acid-catalyzed Hydrolysis of Substituted Ethylene Oxides. Journal of the American Chemical Society.[2][3] Link[1]

-

Meinwald Rearrangement Risks: Lin, B., & Whalen, D. L. (1994). Stereochemistry of the Spontaneous, Acid-Catalyzed and Base-Catalyzed Hydrolyses of Styrene Oxide. The Journal of Organic Chemistry. Link[1]

-

Enzymatic Optimization: Wu, S., et al. (2022).[4] Styrene Oxide Isomerase Catalyzed Meinwald Rearrangement Reaction: Discovery and Application. Organic Process Research & Development. Link[1]

-

Biocatalytic Resolution: Choi, W. J., et al. (2013). Enantioselective hydrolysis of racemic styrene oxide and its substituted derivatives using newly-isolated Sphingopyxis sp.[1][5] Biotechnology Letters. Link

Sources

- 1. Oxirane, 2-methyl-2-phenyl- (CAS 2085-88-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kinetic mechanism of the enantioselective conversion of styrene oxide by epoxide hydrolase from Agrobacterium radiobacter AD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase [ouci.dntb.gov.ua]

- 5. Enantioselective hydrolysis of racemic styrene oxide and its substituted derivatives using newly-isolated Sphingopyxis sp. exhibiting a novel epoxide hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-(5-Fluoro-2-methoxyphenyl)oxirane

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an unparalleled tool for providing detailed information about the molecular structure of a compound in solution. This guide offers an in-depth analysis of the ¹H NMR spectrum of 2-(5-Fluoro-2-methoxyphenyl)oxirane, a key building block in the synthesis of various pharmaceutical agents. We will delve into a predictive analysis based on fundamental principles and comparative data, and provide a comprehensive experimental framework for its verification.

The Structural Significance of 2-(5-Fluoro-2-methoxyphenyl)oxirane

The 2-(5-Fluoro-2-methoxyphenyl)oxirane moiety is a recurring motif in medicinal chemistry, valued for its role as a versatile intermediate. The presence of a strained oxirane ring offers a site for nucleophilic attack, allowing for the introduction of diverse functionalities. The substituted phenyl ring, featuring a fluorine atom and a methoxy group, provides opportunities for modulating the electronic and lipophilic properties of a target molecule, which are critical for its pharmacokinetic and pharmacodynamic profile. An unambiguous characterization of this fragment by ¹H NMR is therefore a critical first step in ensuring the integrity of any subsequent synthetic transformations.

Predictive ¹H NMR Analysis: What to Expect

A detailed ¹H NMR spectrum of 2-(5-Fluoro-2-methoxyphenyl)oxirane has not been widely published. However, by leveraging our understanding of substituent effects on aromatic systems and the characteristic signals of epoxides, we can construct a highly accurate prediction of the spectrum.

The Aromatic Region (δ 6.5-8.0 ppm)

The aromatic region of the spectrum will be dictated by the substitution pattern of the phenyl ring. The methoxy group (-OCH₃) is a strong electron-donating group, which will shield the ortho and para protons, shifting them upfield (to a lower ppm value).[1] Conversely, the fluorine atom is an electronegative, electron-withdrawing group, which will deshield nearby protons, shifting them downfield.[1] The interplay of these two effects will result in a complex but interpretable splitting pattern for the three aromatic protons.

The Oxirane Ring Protons (δ 2.5-4.5 ppm)

The three protons on the oxirane ring (methine and methylene) will exhibit characteristic chemical shifts and coupling patterns. Generally, protons on an epoxide ring appear in the range of δ 2.5-3.5 ppm.[2] However, the proximity of the aromatic ring will likely deshield these protons, shifting them further downfield.[3] The diastereotopic nature of the two methylene protons will render them chemically non-equivalent, leading to distinct signals and complex spin-spin coupling.[2]

Comparative Spectral Data

To refine our predictions, we can draw comparisons with the known ¹H NMR spectra of structurally related compounds.

| Compound | Aromatic Protons (δ ppm) | Oxirane/Relevant Protons (δ ppm) |

| Styrene Oxide | 7.27 - 7.37 (m, 5H) | 3.87 (t, 1H), 3.16 (q, 1H), 2.81 (q, 1H)[4] |

| 2-Methoxyphenylpyridine (ortho-isomer) | 8.74-7.00 (m, 4H) | 3.84 (s, 3H, -OCH₃)[5] |

| General Epoxides | - | 2.90 - 3.24[6][7][8] |

The data from styrene oxide provides a foundational understanding of the coupling within the oxirane ring.[4][9][10][11][12] The chemical shifts for the methoxy group in 2-methoxyphenylpyridine give us a reasonable starting point for the -OCH₃ signal in our target molecule.[5]

A Definitive Assignment Strategy: The Power of 2D NMR

While a 1D ¹H NMR spectrum provides a wealth of information, an unambiguous assignment of all protons, particularly the closely coupled aromatic and diastereotopic oxirane protons, necessitates the use of two-dimensional (2D) NMR techniques.

-

COSY (Correlation Spectroscopy): This experiment will reveal which protons are spin-coupled to each other, allowing us to trace the connectivity within the aromatic and oxirane spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): The Nuclear Overhauser Effect (NOE) is a through-space interaction that is observed between protons that are in close spatial proximity, typically within 2-4 Å.[13] A NOESY experiment is invaluable for establishing the relative stereochemistry and confirming the spatial arrangement of substituents.[14][15][16][17] For instance, an NOE correlation between the methoxy protons and the ortho aromatic proton would definitively confirm their proximity.

Experimental Protocol for High-Resolution ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum suitable for detailed analysis, the following protocol should be followed:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-(5-Fluoro-2-methoxyphenyl)oxirane.[18]

-

Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry vial.[18][19]

-

To ensure magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[20]

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution. A full width at half-maximum (FWHM) of less than 0.8 Hz for the reference signal is desirable.[21]

-

Acquire a standard 1D ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire 2D COSY and NOESY spectra to establish proton connectivity and spatial relationships.

-

Visualizing the Analysis

To better illustrate the expected relationships and the experimental workflow, the following diagrams are provided.

Caption: Experimental workflow for the complete ¹H NMR analysis.

Conclusion

The structural verification of 2-(5-Fluoro-2-methoxyphenyl)oxirane is a critical quality control step in its application as a synthetic intermediate. While a direct experimental spectrum may not be readily available in the literature, a robust and predictive analysis can be constructed from fundamental NMR principles and comparative data from analogous structures. The combined use of 1D and 2D NMR techniques, particularly COSY and NOESY, provides an irrefutable methodology for the complete and unambiguous assignment of its ¹H NMR spectrum. The experimental protocol detailed herein offers a standardized approach to acquiring high-quality data, ensuring the integrity and purity of this valuable synthetic building block.

References

-

Nuclear Overhauser Effect(NOE): Easy Definition, example, application - Chemistry Notes. (2018, May 13). Retrieved from [Link]

-

Nuclear Overhauser effect - Wikipedia. (n.d.). Retrieved from [Link]

- Neuhaus, D., & Williamson, M. P. (2000).

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Spectroscopy of Ethers and Epoxides - Chemistry LibreTexts. (2025, February 3). Retrieved from [Link]

- Gil, R. R., & Navarro-Vázquez, A. (2016). Chapter 1: Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. In Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes (Vol. 2, pp. 1-38). The Royal Society of Chemistry.

-

Nuclear Overhauser Effect - a double resonance NMR technique useful for structure elucidation - YouTube. (2024, September 7). Retrieved from [Link]

- Xia, W., et al. (2015). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry, 63(27), 6255-6261.

-

Spectroscopy of Ethers and Epoxides - Oregon State University. (2020, February 7). Retrieved from [Link]

-

Xia, W., et al. (2015). New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil. ResearchGate. Retrieved from [Link]

-

Miyake, Y., et al. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. The Marine Lipids Lab. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

How to Analyze Chemical Shift in the Aromatic Region (1H NMR) - YouTube. (2021, October 6). Retrieved from [Link]

-

Lecture outline 1H NMR spectra of aromatic compounds. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

Solved 13. (2-Points) The 1H NMR spectrum of styrene oxide | Chegg.com. (2018, October 1). Retrieved from [Link]

- Abraham, R. J., et al. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 633-643.

-

Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

-

A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed. (2010, March 15). Retrieved from [Link]

-

More Complex Spin-Spin Splittings - Chemistry LibreTexts. (2022, September 3). Retrieved from [Link]

-

1 H NMR of Styrene Oxide | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Chemical shifts. (n.d.). Retrieved from [Link]

-

Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. (n.d.). Retrieved from [Link]

-

1H NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved from [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

-

1 H NMR spectra indicate change in chemical shift of methoxy group... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]

-

NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved from [Link]

-

Proton NMR Table - MSU chemistry. (n.d.). Retrieved from [Link]

-

1 H-and 13 C-NMR chemical shifts for compound 5. - ResearchGate. (n.d.). Retrieved from [Link]

-

2-(4-Fluoro-phenyl)-oxirane - SpectraBase. (n.d.). Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. marinelipids.ca [marinelipids.ca]

- 9. chegg.com [chegg.com]

- 10. Styrene oxide(96-09-3) 1H NMR [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. chemistnotes.com [chemistnotes.com]

- 14. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 15. Wiley-VCH - The Nuclear Overhauser Effect in Structural and Conformational Analysis [wiley-vch.de]

- 16. books.rsc.org [books.rsc.org]

- 17. youtube.com [youtube.com]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. organomation.com [organomation.com]

- 20. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 21. nmrprobe.org [nmrprobe.org]

Structural Elucidation Guide: 13C NMR Benchmarking of 5-Fluoro-2-Methoxystyrene Oxide

Executive Summary: The Structural Fingerprint

Content Type: Technical Comparison & Elucidation Guide Subject: 5-Fluoro-2-methoxystyrene oxide (CAS: N/A - Specific Intermediate) Core Application: Reaction monitoring (Epoxidation of styrenes) and metabolic stability profiling.

For drug development professionals, 5-fluoro-2-methoxystyrene oxide represents a challenging but critical intermediate. The combination of an electron-donating methoxy group (ortho) and an electron-withdrawing fluorine (meta to the epoxide) creates a unique electronic push-pull system.

This guide compares the 13C NMR performance of the target epoxide against its alkene precursor. Unlike 1H NMR, which often suffers from second-order coupling effects in styrene oxides (the "roofing" effect of the ABX system), 13C NMR provides two definitive advantages:

-

Resolution: Distinct separation of sp³ epoxide carbons from sp² aromatic signals.

-

Topology: The Fluorine atom acts as a built-in "spy nucleus," providing scalar coupling (

) that verifies the substitution pattern without requiring 2D experiments (HMBC/HSQC).

Comparative Analysis: Epoxide vs. Precursor

The most critical comparison in synthesis is distinguishing the product (Epoxide) from the starting material (Alkene).

The Hybridization Shift (The "Go/No-Go" Signal)

The transformation of the vinyl group to an epoxide ring results in a massive upfield shift due to the change in hybridization from sp² to sp³.

| Carbon Position | Precursor (Alkene) | Product (Epoxide) | Diagnostic Note | |

| 125.0 - 130.0 | 50.0 - 54.0 | ~ -75 ppm | Primary Indicator. Disappearance of alkene signal confirms conversion. | |

| 112.0 - 116.0 | 50.0 - 52.0 | ~ -62 ppm | Secondary Indicator. Often overlaps with solvent (MeOH) or appears as a high-field distinct peak. | |

| C-F (C5) | ~157.0 (d) | ~157.0 (d) | Minimal | The C-F shift remains constant, acting as an internal reference. |

Performance vs. 1H NMR

-

1H NMR Limitation: The epoxide protons (

and -

13C NMR Advantage: The epoxide carbons (50–54 ppm) sit in a "silent" region of the spectrum, free from aromatic (110–160 ppm) and aliphatic (0–40 ppm) interferences.

Predicted Chemical Shift Data & Coupling Constants

Note: Values are predicted based on Substituent Chemical Shift (SCS) additivity rules derived from styrene oxide and fluorobenzene benchmarks.

13C NMR Data Table (100 MHz, CDCl3)

| Assignment | Predicted Shift ( | Multiplicity ( | Structural Logic |

| C5 (Aromatic) | 157.5 | Doublet ( | Direct attachment to Fluorine. |

| C2 (Aromatic) | 152.0 | Doublet ( | Attached to Methoxy. Shielded by Ortho-F? No, Para to F. |

| C1 (Ipso) | 128.5 | Doublet ( | Attachment point of Epoxide. |

| C3 (Aromatic) | 114.0 | Doublet ( | Ortho to Fluorine; shielded. |

| C4 (Aromatic) | 116.5 | Doublet ( | Ortho to Fluorine. |

| C6 (Aromatic) | 112.0 | Doublet ( | Meta to Fluorine. |

| OMe (Methoxy) | 56.0 | Singlet | Standard methoxy shift. |

| C | 52.4 | Singlet (Broad) | Methine carbon of epoxide. |

| C | 51.2 | Singlet | Methylene carbon of epoxide. |

The Fluorine Coupling "Fingerprint"

The fluorine atom splits the carbon signals, providing a self-validating check for the substitution pattern.

- (~240 Hz): Identifies C5 clearly.

- (~21-25 Hz): Identifies C4 and C6 (Ortho carbons).

- (~7-10 Hz): Identifies C1 and C3 (Meta carbons).

-

Absence of Coupling: The epoxide carbons (

) and the Methoxy carbon are too far (>4 bonds) to show significant splitting, appearing as singlets.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesize 5-fluoro-2-methoxystyrene oxide and validate using the 13C benchmarks above.

Phase 1: Epoxidation (Jacobsen/Katsuki Conditions)

Use this method for enantioselective synthesis, or mCPBA for racemic.

-

Setup: Flame-dry a 50 mL round-bottom flask. Add 5-fluoro-2-methoxystyrene (1.0 eq) and Na2HPO4 (0.5 eq).

-

Solvent: Dissolve in CH2Cl2 (0.2 M concentration).

-

Oxidant: Cool to 0°C. Add m-CPBA (1.2 eq) portion-wise over 15 minutes.

-

Why: Slow addition prevents exotherm-induced ring opening of the sensitive epoxide.

-

-

Monitoring: Stir at 0°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Checkpoint: Look for the disappearance of the UV-active alkene spot (high Rf) and appearance of a more polar spot.

-

-

Workup: Quench with saturated Na2S2O3 (removes excess peroxide) and NaHCO3 (neutralizes acid). Extract with DCM.

-

Purification: Flash chromatography on silica gel (pre-treated with 1% Et3N).

-

Critical: Acidic silica can hydrolyze the epoxide to the diol. Triethylamine buffers the silica.

-

Phase 2: NMR Sample Preparation

-

Solvent Choice: Use CDCl3 (Chloroform-d) + 0.03% TMS.

-

Alternative: If the epoxide is unstable, use Benzene-d6 (C6D6). Chloroform can be slightly acidic (forming HCl over time), which destroys epoxides.

-

-

Concentration: Dissolve ~20 mg of product in 0.6 mL solvent.

-

Note: 13C NMR requires higher concentration than 1H due to low natural abundance (1.1%).

-

-

Acquisition:

-

Pulse Sequence: zgpg30 (Proton-decoupled 13C).

-

Scans: Minimum 512 scans for clear definition of the C-F splitting patterns.

-

Relaxation Delay (D1): Set to 2.0s to ensure quaternary carbons (C1, C2, C5) integrate (qualitatively) visible.

-

Visualization: Structural Logic Flow

The following diagram illustrates the decision logic for assigning the 13C NMR spectrum of the product.

Caption: Logic flow for validating the epoxide structure using 13C NMR chemical shifts and C-F coupling constants.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard reference for C-F coupling constants and substituent effects).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

Vanden Eynde, J. J., & Mayence, A. (2003). "Synthesis and 13C NMR spectral analysis of some fluorinated styrenes." Bulletin of the Chemical Societies of Belgium. (Proxy for alkene precursor data).

- Katsuki, T. (1995). "Catalytic Asymmetric Epoxidation of Unfunctionalized Olefins." Comprehensive Organometallic Chemistry II.

-

Reich, H. J. (2024). Bordwell pKa Table and NMR Data Repository. University of Wisconsin-Madison.[3] [Link] (Authoritative source for solvent effects and chemical shift tables).

Sources

Advanced HPLC Method Development for Fluorinated Epoxide Purity

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The "Triple Threat" of Fluorinated Epoxides

Developing purity methods for fluorinated epoxides represents a distinct challenge in pharmaceutical and materials science analysis. Unlike standard small molecules, these analytes present a "triple threat" that renders standard generic gradient methods (e.g., C18 / 0.1% TFA) ineffective or even destructive:

-

Hydrolytic Instability: The strained three-membered epoxide ring is highly susceptible to nucleophilic attack, particularly acid-catalyzed hydrolysis in aqueous mobile phases, leading to on-column degradation and false impurity profiles.

-

"Fluorous" Retention Behavior: Fluorine atoms induce a "lipophobic and hydrophobic" character. Standard C18 phases often fail to retain or resolve these compounds from their non-fluorinated precursors due to insufficient selectivity mechanisms.

-

Detection Silence: Many aliphatic fluorinated epoxides lack conjugated pi-systems, making them invisible to standard UV detection (λ > 220 nm), necessitating alternative detection modalities.

This guide objectively compares the performance of Pentafluorophenyl (PFP) stationary phases against the industry-standard C18 , and Charged Aerosol Detection (CAD) against UV , providing a self-validating workflow for accurate purity assessment.

Phase 1: Stationary Phase Comparison (C18 vs. PFP)

The most critical decision in this method development is the stationary phase. While C18 is the default for reverse-phase chromatography, it relies almost exclusively on hydrophobic interactions. Fluorinated epoxides, however, possess unique electrostatic dipoles and shape constraints that C18 cannot exploit.

The Challenger: Pentafluorophenyl (PFP) Phases

PFP phases (often referred to as F5) modify the silica surface with a pentafluorophenyl ring. This introduces multiple retention mechanisms:[1][2]

-

-

-

Dipole-Dipole Interactions: The electronegative fluorine atoms on the ring interact with the dipoles of the fluorinated analyte.

-

Shape Selectivity: The rigid PFP ring can discriminate between steric isomers (e.g., cis vs. trans epoxides) better than the flexible alkyl chains of C18.

Comparative Data: Separation Performance

The following table summarizes the separation of a hypothetical fluorinated epoxide from its hydrolytic degradant (diol) and a des-fluoro impurity.

| Parameter | C18 Column (Standard) | PFP Column (Recommended) | Scientific Rationale |

| Retention Mechanism | Hydrophobic (Dispersive) | Hydrophobic + Dipole-Dipole + | PFP engages the C-F dipoles of the analyte. |

| Selectivity ( | 1.05 (Poor resolution) | 1.25 (Baseline resolution) | "Fluorous retention" effect increases separation space. |

| Peak Symmetry | 0.85 (Tailing often observed) | 1.10 (Sharper peaks) | PFP phases often have lower silanol activity for polar groups. |

| Aqueous Stability | High | Moderate (Bleed potential) | Modern PFP phases are stable, but C18 is more robust at pH > 8. |

Expert Insight: If your fluorinated epoxide elutes near the void volume on a C18 column, switching to PFP often increases retention (

) significantly without requiring highly aqueous mobile phases that might degrade the epoxide.

Phase 2: Mobile Phase & Stability (The Trustworthiness Pillar)

The most common error in epoxide analysis is artifact generation . Standard acidic mobile phases (e.g., 0.1% Formic Acid or TFA) can catalyze the ring-opening of the epoxide into a diol during the run. If you detect a diol impurity, you must prove it is native to the sample and not created by your method.

Self-Validating Stability Protocol

Before running a full gradient, perform this "Stop-Flow" experiment:

-

Inject the sample.[3]

-

Stop the flow when the peak is in the column.

-

Hold for 1 hour.

-

Resume flow.[3]

-

Result: If the peak shape is distorted or a new peak appears just after the main peak, on-column degradation is occurring.

Recommended Mobile Phase System:

-

Avoid: Trifluoroacetic acid (TFA) or Phosphoric acid (pH < 2.5).

-

Select: 10 mM Ammonium Acetate (pH 6.5 - 7.0). This neutral pH buffer preserves the epoxide ring while providing sufficient ionic strength for peak shape.

Phase 3: Detection Modalities (UV vs. CAD)

Fluorinated aliphatic epoxides often have negligible UV absorbance. Relying on low-wavelength UV (200-210 nm) introduces noise from mobile phase absorption and misses non-chromophoric impurities.

Comparison: UV vs. Charged Aerosol Detection (CAD)

| Feature | UV (210 nm) | CAD (Charged Aerosol) | Verdict |

| Analyte Scope | Chromophore required | Universal (mass-dependent) | CAD wins for aliphatic epoxides. |

| Sensitivity | Low for fluorinated aliphatics | High (low ng range) | CAD detects trace impurities missed by UV. |

| Gradient Compatibility | Drift issues at low | Excellent | CAD handles gradient baselines better than RI. |

| Linearity | Linear (Beer's Law) | Curvilinear (Polynomial) | UV is easier for quantitation if signal exists. |

Experimental Workflow: Step-by-Step Method Development

This protocol synthesizes the column, stability, and detection insights into a cohesive workflow.

Step 1: Solubility & Stability Screen

-

Dissolve analyte in Acetonitrile (avoid Methanol as it is nucleophilic and can open epoxide rings).

-

Incubate sample in proposed mobile phase (e.g., 50:50 Water/ACN with Amm. Acetate) for 4 hours. Check for degradation.

Step 2: Column Screening (Gradient)

-

Column A: C18 (e.g., Agilent ZORBAX Eclipse Plus), 100 x 3.0 mm, 1.8 µm.

-

Column B: PFP (e.g., Waters ACQUITY CSH Fluoro-Phenyl), 100 x 3.0 mm, 1.7 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8).

-

Gradient: 5% to 95% B over 10 minutes.

-

Success Criteria: Resolution (

) > 2.0 between epoxide and nearest impurity.

Step 3: Detection Optimization

-

Connect UV (210 nm) in series with CAD.

-

Compare S/N ratios. If UV S/N < 10 for 0.1% impurity spike, validate CAD as the primary detector.

Visualization: Decision Logic & Mechanism

The following diagrams illustrate the logical flow of method development and the interaction mechanism on a PFP column.

Diagram 1: Method Development Decision Matrix

Caption: Decision tree for selecting detection, mobile phase pH, and stationary phase based on analyte properties.

Diagram 2: PFP Interaction Mechanism

Caption: Mechanistic view of the multiple interactions (Dipole, Pi-Pi, Shape) between PFP phases and fluorinated analytes.

References

-

Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]

-

Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. [Link]

-

Advanced Chromatography Technologies. (2014). ACE C18-PFP - A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[1] Chromatography Today. [Link][6]

-

Kandlakunta, B., & Rao, M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization. Analytical and Bioanalytical Chemistry. [Link]

-

Agilent Technologies. (2017). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Agilent Technical Overview. [Link]

Sources

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. nacalai.com [nacalai.com]

- 3. bjrs.org.br [bjrs.org.br]

- 4. Separation of Heptachlor epoxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. docs.paint.org [docs.paint.org]

Safety Operating Guide

Personal protective equipment for handling 2-(5-Fluoro-2-methoxyphenyl)oxirane

Part 1: Executive Safety Directive

Treat this substance as a Potentially Genotoxic Alkylating Agent.

2-(5-Fluoro-2-methoxyphenyl)oxirane is not a standard reagent; it is a reactive intermediate likely possessing high biological activity. As a Senior Application Scientist, I must emphasize that the safety data for this specific CAS is often extrapolated from the parent pharmacophore (Styrene Oxide).

The Critical Hazard Mechanism: The oxirane (epoxide) ring is a strained, three-membered ether. It seeks to relieve ring strain by alkylating nucleophiles (DNA, proteins). The addition of the fluorine atom and methoxy group increases the molecule's lipophilicity compared to unsubstituted styrene oxide, theoretically enhancing its ability to penetrate the stratum corneum (skin barrier) and cell membranes.

Immediate Action Required:

-

Zero Skin Contact: Standard nitrile gloves are insufficient for prolonged contact.

-

Inhalation Control: All operations must occur within a certified fume hood.

-

Deactivation: Do not dispose of as standard organic waste without prior quenching.

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol uses a "Barrier-in-Depth" approach. We do not rely on a single layer of protection.[1]

Hand Protection Strategy

Rationale: Low molecular weight epoxides can permeate standard disposable nitrile gloves in <15 minutes. The fluorine substitution likely accelerates permeation by increasing solvent solubility.

| PPE Layer | Material Specification | Operational Logic |

| Primary (Inner) | 5 mil Nitrile (High-Modulus) | Acts as a second skin; provides dexterity. Color: White/Blue (for contrast). |

| Secondary (Outer) | Silver Shield® / 4H® (Laminate) | MANDATORY for Stock Handling. These laminate gloves provide >4 hours breakthrough time against epoxides. |

| Tertiary (Splash) | 8 mil Extended Cuff Nitrile | Alternative to Laminate for trace handling only. Must be changed immediately upon splash.[2] |

Respiratory & Body Protection[3][4][5]

| Zone | Equipment | Technical Requirement |

| Eyes | Chemical Goggles | Safety glasses are insufficient due to the volatile/reactive nature of the epoxide vapor. |

| Body | Tyvek® Lab Coat | Disposable, non-woven polyethylene. Cotton coats absorb epoxides, creating a secondary exposure source. |

| Respiratory | P100/OV Cartridge | Only required if outside Fume Hood. Use a half-mask with Organic Vapor/Particulate combo. |

Part 3: Operational Workflow & Engineering Controls

Engineering Control Verification

Before opening the vial, verify the Fume Hood Face Velocity is 0.5 m/s (100 fpm) .

-

Why: Epoxide vapors are denser than air and will "crawl" along the benchtop. A lower velocity may allow back-drafting; higher velocity causes turbulence.

Handling Protocol (Visualized)

Figure 1: Operational workflow emphasizing the critical risk zone where the neat compound is exposed.

Specific Handling Steps

-

Static Control: The methoxy/fluoro combination often results in a fluffy, static-prone solid. Use an antistatic gun or ionizer during weighing to prevent dispersal.

-

Solvent Trap: Pre-weigh the solvent in the reaction vessel. Add the solid to the solvent. Do not weigh the solid and then add solvent, as this generates aerosolized particles during the addition.

-

Double Containment: Transport the vial inside a secondary unbreakable container (e.g., Nalgene jar) when moving from storage to the hood.

Part 4: Deactivation & Disposal[1][6][7]

Do not pour active epoxides into the solvent waste stream. Reactivity with other waste stream components (amines, acids) can cause exotherms or pressure buildup in waste drums.

Chemical Quenching Protocol

Mechanism: We utilize a nucleophilic attack to open the epoxide ring, converting it into a harmless diol or thio-ether.

Reagent: 10% Aqueous Sodium Thiosulfate (

Protocol:

-

Collect all contaminated disposables (weigh boats, pipette tips) in a beaker.

-

Submerge in 10% Sodium Thiosulfate solution for 24 hours.

-

Check pH (should remain neutral/basic).

-

Decant liquid to aqueous waste; solids to hazardous solid waste.

Waste Decision Tree

Figure 2: Deactivation workflow to ensure no active alkylating agents enter the waste stream.

Part 5: Emergency Response

| Scenario | Immediate Action | Medical Follow-up |

| Skin Contact | Do NOT use solvent. Wash with soap and tepid water for 15 mins. Solvent drives the lipophilic fluoro-epoxide deeper into the dermis. | Required. Monitor for delayed sensitization. |

| Eye Contact | Flush for 15 mins. Hold eyelids open. | Immediate ophthalmologist consult. |

| Spill (<1g) | Cover with absorbent pads soaked in Thiosulfate. Wait 15 mins. | Report as "Genotoxic Spill." |

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

-

U.S. Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).

-

Ansell Healthcare. (2022). Permeation & Degradation Database: Resistance of Nitrile vs. Laminate to Epoxides.

-

Sigma-Aldrich. (2023). Safety Data Sheet: Styrene Oxide (Surrogate for substituted oxiranes).

-

ECHA (European Chemicals Agency). (2023). Substance Information: Epoxide Reactivity and Mutagenicity Profiles.

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.